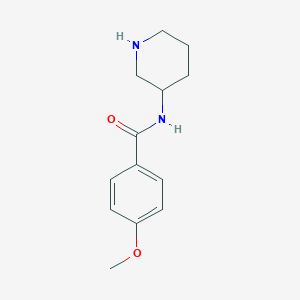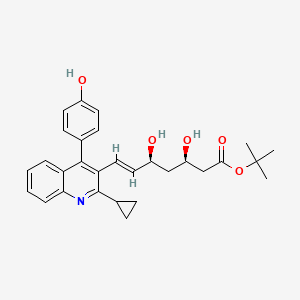
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is a synthetic organic compound that features a complex structure with multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate typically involves multi-step organic reactions. The key steps may include:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step might involve a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the hydroxyphenyl group: This can be done via a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated quinoline.
Formation of the heptenoate chain: This step may involve aldol condensation followed by reduction and esterification reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to ketones or carboxylic acids using reagents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the heptenoate chain can be reduced to a single bond using hydrogenation with a palladium catalyst.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated heptanoate ester.
Substitution: Nitro or halogenated derivatives of the hydroxyphenyl group.
科学研究应用
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinoline derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its complex structure and functional groups.
Industry: Possible applications in the development of new materials with specific properties.
作用机制
The mechanism of action of tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, affecting gene expression, while the hydroxyphenyl group could participate in hydrogen bonding with biological targets.
相似化合物的比较
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.
Cyclopropyl-containing compounds: Molecules like cyclopropylamine, which is used in medicinal chemistry.
Hydroxyphenyl derivatives: Compounds like hydroxytyrosol, which is found in olive oil and has antioxidant properties.
Uniqueness
tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate: is unique due to its combination of a quinoline core, a cyclopropyl group, and a hydroxyphenyl moiety, which together confer distinct chemical and biological properties.
属性
分子式 |
C29H33NO5 |
|---|---|
分子量 |
475.6 g/mol |
IUPAC 名称 |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-hydroxyphenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C29H33NO5/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(31)13-11-18)23-6-4-5-7-25(23)30-28(24)19-8-9-19/h4-7,10-15,19,21-22,31-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
InChI 键 |
LFJLJLBHMKOXGJ-UQECUQMJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
规范 SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


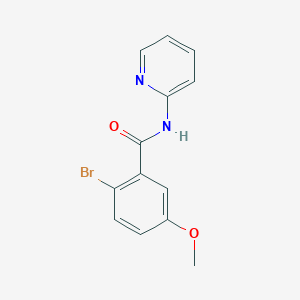
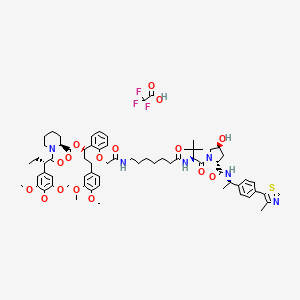

![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)
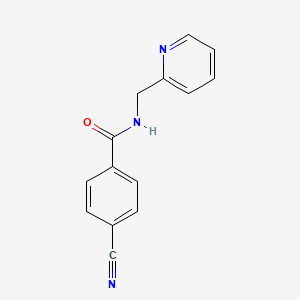
![1-[4-(2-Amino-4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B14888785.png)
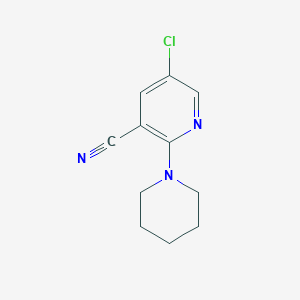
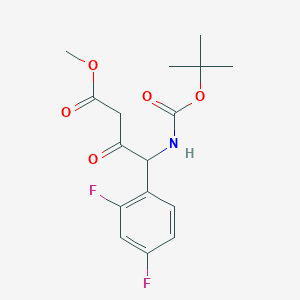
![Methyl 6-hydroxy-2-thiaspiro[3.3]heptane-6-carboxylate 2,2-dioxide](/img/structure/B14888798.png)
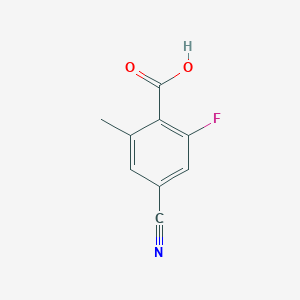
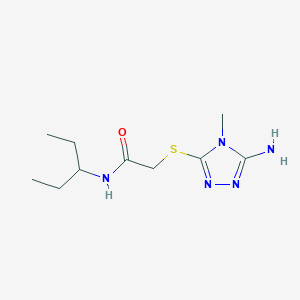
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14888816.png)
